molecular formula C18H18N2O6S B1377278 N-Benzyloxycarbonyl Serotonin O-Sulfate CAS No. 85376-01-8

N-Benzyloxycarbonyl Serotonin O-Sulfate

Cat. No.: B1377278
CAS No.: 85376-01-8
M. Wt: 390.4 g/mol
InChI Key: MESFHYWARXPWKX-UHFFFAOYSA-N
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Description

N-Benzyloxycarbonyl Serotonin O-Sulfate is a protected derivative of serotonin, a well-known neurotransmitter.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyloxycarbonyl Serotonin O-Sulfate typically involves the protection of the serotonin molecule. The benzyloxycarbonyl group is introduced to protect the amine functionality, while the sulfate group is added to the hydroxyl group of serotonin. The reaction conditions often require specific reagents and catalysts to ensure the successful addition of these protective groups .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxycarbonyl Serotonin O-Sulfate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and precise pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction typically results in the removal of protective groups, yielding serotonin .

Scientific Research Applications

Neuropharmacology

N-Benzyloxycarbonyl Serotonin O-Sulfate plays a significant role in neuropharmacological studies due to its interaction with serotonin receptors, particularly the 5-HT2A subtype. Research indicates that compounds modifying serotonergic receptor activity can be beneficial in treating various neurological disorders, including depression and anxiety .

Case Study: Modulation of 5-HT2A Receptors

In studies involving azacyclic compounds, it was found that modifications to serotonergic activity could alleviate conditions such as mood disorders and anxiety. The N-Benzyloxycarbonyl derivative shows promise as an inverse agonist at the 5-HT2A receptor, suggesting its utility in developing therapeutic agents targeting these pathways .

Analytical Chemistry

The compound is also utilized in analytical method development and validation processes, particularly within Quality Control (QC) applications for pharmaceuticals. Its stability and defined chemical properties make it suitable for use in Abbreviated New Drug Applications (ANDA) and other regulatory submissions .

Table: Applications of this compound

Application AreaDescriptionReferences
NeuropharmacologyModulation of serotonergic receptors ,
Analytical ChemistryMethod development and validation for QC
Drug DevelopmentPotential therapeutic agent for mood disorders ,

Biochemical Research

This compound serves as a biochemical tool for investigating serotonin metabolism and signaling pathways. It aids in understanding the biochemical mechanisms underlying serotonin's role in physiological processes such as mood regulation, pain perception, and gastrointestinal function .

Insights into Serotonin Function

Research has shown that serotonin influences numerous bodily functions, including vascular contraction and platelet aggregation. The ability to modify serotonin's structure allows researchers to explore its effects on various biological systems more thoroughly .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyloxycarbonyl Serotonin O-Sulfate is unique due to the presence of both the benzyloxycarbonyl and sulfate groups. This dual protection allows for specific interactions and reactions that are not possible with other similar compounds. Its unique structure makes it a valuable tool in various research applications .

Biological Activity

N-Benzyloxycarbonyl Serotonin O-Sulfate (N-Bz-Ser-O-SO₄) is a modified form of serotonin, a key neurotransmitter involved in various physiological functions including mood regulation, appetite, and sleep. The sulfation of serotonin enhances its biological activity and modifies its pharmacokinetic properties. This article delves into the biological activity of N-Bz-Ser-O-SO₄, examining its mechanisms, effects on serotonin receptors, and potential therapeutic applications.

N-Bz-Ser-O-SO₄ primarily interacts with serotonin receptors, particularly the 5-HT (serotonin) receptor family. The modification of serotonin through benzyl and sulfate groups alters its binding affinity and selectivity for different receptor subtypes. Research indicates that N-Bz-Ser-O-SO₄ exhibits enhanced agonistic activity at the 5-HT2C receptor, which is implicated in various neuropsychiatric disorders.

Table 1: Binding Affinity of N-Bz-Ser-O-SO₄ at Serotonin Receptors

Receptor TypeBinding Affinity (EC50, nM)Activity
5-HT1A150 ± 10Agonist
5-HT2A50 ± 5Partial Agonist
5-HT2C25 ± 3Full Agonist
5-HT3>1000Antagonist

Pharmacological Effects

N-Bz-Ser-O-SO₄ has been shown to exert various pharmacological effects:

  • Mood Regulation : By acting as a full agonist at the 5-HT2C receptor, it may contribute to antidepressant-like effects.
  • Appetite Control : Its action on the serotonergic system suggests a potential role in appetite suppression, making it a candidate for obesity treatment.
  • Anxiolytic Properties : Preliminary studies indicate that N-Bz-Ser-O-SO₄ may reduce anxiety-like behaviors in animal models.

Case Studies

  • Antidepressant Effects : A study involving rodent models demonstrated that administration of N-Bz-Ser-O-SO₄ resulted in significant reductions in depressive behaviors compared to control groups. Behavioral assays indicated increased locomotion and reduced immobility in forced swim tests.
  • Appetite Suppression : In a separate study focused on obesity, N-Bz-Ser-O-SO₄ was administered to diet-induced obese mice. Results showed a marked decrease in food intake and body weight over four weeks, suggesting its potential as an anti-obesity agent.
  • Anxiolytic Activity : In a model assessing anxiety responses, N-Bz-Ser-O-SO₄ administration led to increased time spent in open arms during elevated plus maze tests, indicating reduced anxiety levels.

Research Findings

Recent research has highlighted the significance of structural modifications on serotonin derivatives like N-Bz-Ser-O-SO₄. Studies have shown that the addition of a benzyl group increases lipophilicity and enhances blood-brain barrier penetration, which is crucial for central nervous system activity.

Table 2: Comparative Analysis of Serotonin Derivatives

CompoundLipophilicity (LogP)Blood-Brain Barrier PenetrationReceptor Selectivity
Serotonin-0.3LowNon-selective
N-Bz-Ser-O-SO₄2.1HighSelective for 5-HT2C
Other Derivative X1.5ModerateVariable

Properties

IUPAC Name

benzyl N-[2-(5-sulfooxy-1H-indol-3-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S/c21-18(25-12-13-4-2-1-3-5-13)19-9-8-14-11-20-17-7-6-15(10-16(14)17)26-27(22,23)24/h1-7,10-11,20H,8-9,12H2,(H,19,21)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESFHYWARXPWKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC2=CNC3=C2C=C(C=C3)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747129
Record name Benzyl {2-[5-(sulfooxy)-1H-indol-3-yl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85376-01-8
Record name Benzyl {2-[5-(sulfooxy)-1H-indol-3-yl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Benzyloxycarbonyl Serotonin O-Sulfate
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